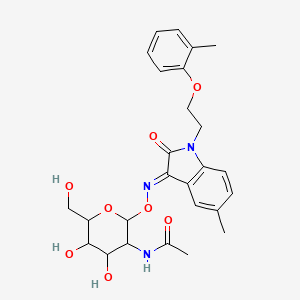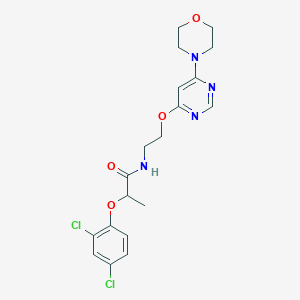![molecular formula C21H26N2O3 B2647834 N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 304675-31-8](/img/structure/B2647834.png)
N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(morpholin-4-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide” contains several functional groups. The morpholin-4-yl group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The phenyl group is a six-membered aromatic ring (benzene ring). The propan-2-yl group is an isopropyl group, which is a three-carbon alkyl group. The phenoxy group is a phenyl group attached through an oxygen atom. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The morpholine ring and the phenyl rings would likely contribute to the rigidity of the molecule, while the propan-2-yl group would add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
DNA and Protein Binding Properties
Synthesis and Binding Studies of Paracetamol Derivatives A study by Raj (2020) introduced N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its derivatives, synthesized via a three-component reaction involving paracetamol, morpholine, and benzaldehyde. The research highlighted the DNA-binding interactions of these compounds with calf thymus DNA, indicating intercalation as the mode of interaction due to observed hypochromism and redshift. Additionally, these compounds demonstrated strong binding ability with bovine serum albumin (BSA), suggesting potential biological relevance and therapeutic implications (Raj, 2020).
Antifungal Properties
Antifungal Activity of Morpholin-3-yl-acetamide Derivatives A study conducted by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents, particularly effective against Candida and Aspergillus species. The research underscored the significance of introducing a gem-dimethyl group to the morpholin-2-one core, which improved plasma stability while maintaining in vitro antifungal activity. Notably, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide exhibited promising antifungal activity against a broad range of fungi and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
Synthesis and Antimicrobial Evaluation of Morpholinoethoxyphenyl Acetamides Jayadevappa et al. (2012) synthesized a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides with significant in vitro antimicrobial activity. The compounds, characterized by IR, 1H NMR, mass spectral studies, and elemental analysis, were tested against various fungal and bacterial strains, showcasing superior activity compared to standard drugs (Jayadevappa et al., 2012).
Corrosion Inhibition Properties
Corrosion Inhibition by N-[Morpholin-4-yl(phenyl)methyl]acetamide Nasser and Sathiq (2016) investigated the inhibitory effect of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel corrosion in hydrochloric acid medium. The study demonstrated high inhibition efficiency, concentration-dependent inhibition action, and surface adsorption as elucidated by various spectroscopic and electrochemical techniques. The compound's adsorption behavior followed the Langmuir adsorption isotherm model, suggesting its potential as a corrosion inhibitor (Nasser & Sathiq, 2016).
Sleep Disorder Treatment
SUVN-G3031 as a Histamine H3 Receptor Inverse Agonist Research by Nirogi et al. (2019) focused on the discovery and development of N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) as a novel, selective, and orally active histamine H3 receptor inverse agonist. The compound exhibited high affinity, adequate oral exposure, and significant wake-promoting effects, indicating its potential utility in treating sleep disorders. The study highlighted its preclinical safety profile and favorable pharmacokinetic properties, paving the way for further clinical trials (Nirogi et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)17-3-9-20(10-4-17)26-15-21(24)22-18-5-7-19(8-6-18)23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQDKULBZHMCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647751.png)



![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2647761.png)
![(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)
![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647767.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2647768.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2647769.png)

![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)